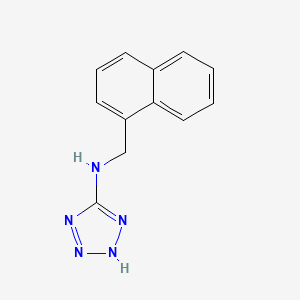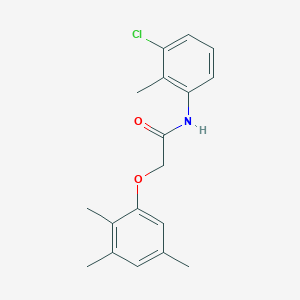
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CTMP, is a novel compound that has garnered significant attention in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been shown to exhibit antitumor activity in various cancer cell lines.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition to its antitumor activity, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide inhibits the activity of protein kinase B (PKB/Akt), which is a key signaling protein involved in cell survival and proliferation. PKB/Akt is often overexpressed in cancer cells and contributes to their uncontrolled growth and survival. By inhibiting PKB/Akt, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide induces apoptosis in cancer cells and inhibits their growth. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has anti-inflammatory properties, which may be related to its inhibition of PKB/Akt.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is important for tumor growth, and inhibiting it can help to slow or stop tumor growth. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are often overexpressed in cancer cells and contribute to their invasiveness and metastasis.
实验室实验的优点和局限性
One advantage of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is that it is a potent and specific inhibitor of PKB/Akt. This makes it a useful tool for studying the role of PKB/Akt in various cellular processes, including cancer cell growth and survival. However, one limitation of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is that it is relatively insoluble in water, which can make it difficult to use in some experiments. In addition, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more soluble analogs of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide that can be used in a wider range of experiments. Another area of interest is the study of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in vivo, including its pharmacokinetic properties and potential toxicity. Finally, there is interest in exploring the use of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness.
合成方法
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is synthesized from 3-chloro-2-methylbenzoic acid and 2,3,5-trimethylphenol. The two compounds are reacted with thionyl chloride to form the corresponding acid chloride and then reacted with N,N-dimethylacetamide to form the final product, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. The synthesis method is relatively straightforward and yields a high purity product.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-8-12(2)13(3)17(9-11)22-10-18(21)20-16-7-5-6-15(19)14(16)4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBUGHINQKQOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)

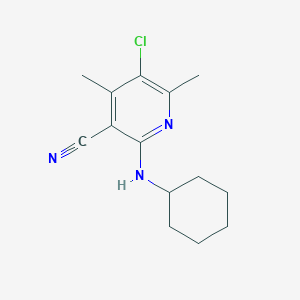
![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
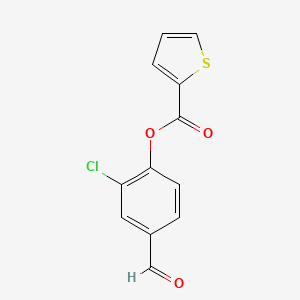
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
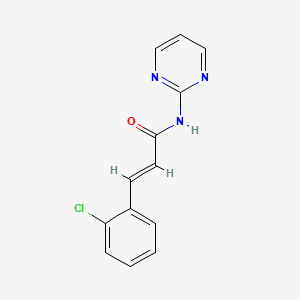

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)
